5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, oxazole, triazole, and carboxamide
Mechanism of Action
Target of action
Indole derivatives, for example, have been found to bind with high affinity to multiple receptors . Triazole derivatives, commonly known as “azoles”, usually show an antifungal molecular mechanism of action based on inhibition of the cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51) .
Mode of action
The mode of action of these compounds would depend on their specific targets. For instance, azole antifungals inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical pathways
The affected pathways would depend on the specific targets of these compounds. In the case of azole antifungals, the inhibition of ergosterol synthesis disrupts the integrity of the fungal cell membrane, leading to cell death .
Result of action
The molecular and cellular effects of these compounds would depend on their specific targets and modes of action. For example, the disruption of fungal cell membrane integrity by azole antifungals leads to fungal cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazole or triazole rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce partially or fully hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: shares similarities with other heterocyclic compounds such as oxazoles, triazoles, and carboxamides.
Indole derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Pyrazoline derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Oxazole derivatives: These compounds are known for their versatility and biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N6O2/c1-12-17(26-21(31-12)14-3-2-4-16(23)9-14)11-29-19(24)18(27-28-29)20(30)25-10-13-5-7-15(22)8-6-13/h2-9H,10-11,24H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIARGAGUVRSOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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